molecular formula C14H15NO3S B2430636 (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1799259-21-4

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2430636
CAS No.: 1799259-21-4
M. Wt: 277.34
InChI Key: GIAKSFXJMKHFJC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative intended for research purposes only. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of neuropathic pain pathways. It is structurally related to other furan- and thiophene-containing acrylamides that have been identified as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Activation of the α7 nAChR is a recognized strategy for producing antinociceptive and anti-inflammatory effects in model systems, offering a potential non-opioid mechanism for pain relief . The structure incorporates both furan and thiophene heterocycles, which are common pharmacophores found in compounds with a range of pharmacological activities, underscoring its value as a chemical tool for probing biological systems . Researchers can employ this compound to study its potential effects on ion channels and its broader structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-17-13(12-5-2-8-18-12)10-15-14(16)7-6-11-4-3-9-19-11/h2-9,13H,10H2,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAKSFXJMKHFJC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carbaldehyde and thiophene-2-carbaldehyde as the primary starting materials.

    Formation of Intermediate: These aldehydes undergo a condensation reaction with 2-methoxyethylamine to form the corresponding Schiff bases.

    Acrylamide Formation: The Schiff bases are then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets would depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Thiophene-2-carbaldehyde: Another precursor used in the synthesis.

    2-Methoxyethylamine: Used in the formation of the intermediate Schiff base.

Uniqueness

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of furan and thiophene rings in its structure, which imparts distinct electronic and steric properties

Biological Activity

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound featuring a unique combination of furan and thiophene rings along with an acrylamide moiety. This structural arrangement suggests potential for diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO3SC_{14}H_{15}NO_3S with a molecular weight of approximately 277.34 g/mol. The compound's structure can be illustrated as follows:

Property Value
Molecular Formula C₁₄H₁₅NO₃S
Molecular Weight 277.34 g/mol
CAS Number 2035036-90-7

The biological activity of this compound is hypothesized to arise from its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds containing furan and thiophene moieties can modulate these receptors, which play critical roles in neurotransmission and are implicated in various neurological disorders.

Neuropharmacological Effects

  • Positive Allosteric Modulation : Similar compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, have been identified as positive allosteric modulators of α7 nAChRs, leading to anxiolytic-like effects in animal models. These findings suggest that this compound may exhibit similar properties, potentially influencing anxiety and depression pathways .
    • Case Study : In a study evaluating the anxiolytic effects of 3-furan-2-yl-N-p-tolyl-acrylamide, doses as low as 0.5 mg/kg demonstrated significant anxiolytic-like activity in mice, which was inhibited by selective α7 antagonists . This indicates that the modulation of nAChRs may be a key mechanism for these compounds.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds related to this compound:

Compound Name Structure Biological Activity
3-Furan-2-yl-N-p-tolyl-acrylamideStructurePositive allosteric modulator of α7 nAChRs; anxiolytic activity
N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamideStructurePotential anti-inflammatory properties
(E)-N-(2-(thiophen-3-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamideStructureStudied for pain modulation

Q & A

Q. What are the standard synthetic routes for (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Coupling of thiophene-2-carboxaldehyde with methoxyethylamine to form the intermediate 2-(furan-2-yl)-2-methoxyethylamine .
  • Step 2: Acrylation using 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine as a catalyst) .
  • Purification: Column chromatography or recrystallization to isolate the final product . Key Considerations: Temperature control (0–5°C during acylation) and solvent selection (e.g., dichloromethane or THF) are critical for optimizing yield (typically 60–75%) .
Reaction Step Reagents/Conditions Yield
Intermediate synthesisThiophene-2-carboxaldehyde, methoxyethylamine, NaBH₄~80%
Acrylation3-(Thiophen-2-yl)acryloyl chloride, Et₃N, DCM60–75%

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent integration and stereochemistry (e.g., E-configuration of the acrylamide double bond) .
  • IR Spectroscopy: Identification of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ~350–380 m/z) .

Advanced Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from variations in assay conditions, impurities, or structural analogs. Methodological strategies include:

  • Orthogonal Assays: Validate results using multiple assays (e.g., enzyme inhibition + cell viability tests) .
  • Structural Purity: Re-synthesize the compound with ≥95% purity (HPLC) and retest .
  • Computational Modeling: Compare binding affinities via molecular docking to identify structure-activity relationships .

Q. What strategies optimize reaction yield in large-scale synthesis?

Yield optimization involves:

  • Design of Experiments (DOE): Systematic variation of parameters (temperature, solvent, catalyst loading) .
  • Continuous Flow Reactors: Enhance efficiency and reduce side reactions compared to batch methods .
  • Catalyst Screening: Test alternatives to Et₃N (e.g., DMAP) for improved acylation kinetics .
Parameter Optimal Range Impact on Yield
Temperature0–5°C (acrylation)Prevents oligomerization
SolventDCM > THFHigher polarity improves reactivity

Q. How do the compound’s functional groups influence its reactivity?

Key groups and their roles:

  • Acrylamide: Electrophilic α,β-unsaturated carbonyl participates in Michael additions with biological nucleophiles (e.g., cysteine residues) .
  • Furan/Thiophene Rings: Enhance π-π stacking with aromatic residues in target proteins .
  • Methoxyethyl Chain: Modulates solubility and steric hindrance during binding .

Advanced Experimental Design

Q. How to design experiments evaluating dual applications in drug delivery and materials science?

Prioritize functional group modifications and interdisciplinary testing:

  • Drug Delivery: Test pH-sensitive release using the acrylamide’s reactivity (e.g., degradation in acidic environments) .
  • Materials Science: Assess conductivity via cyclic voltammetry, leveraging the thiophene ring’s electronic properties . Balancing Priorities: Use fractional factorial designs to screen variables (e.g., substituent polarity, polymer compatibility) .

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